N-Methyl-N'-(1-methylpyrrolidin-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound that belongs to the class of pyrrolidinone derivatives. It is characterized by a five-membered lactam ring with a methyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidinone with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.
Scientific Research Applications
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A closely related compound with similar structural features.
N-Methylpyrrolidinone: Another derivative with comparable properties.
Pyrrolidinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry, while its potential biological effects open up avenues for research in medicine and biology.
Properties
CAS No. |
90096-96-1 |
---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C7H13N3O/c1-8-7(11)9-6-4-3-5-10(6)2/h3-5H2,1-2H3,(H,8,11) |
InChI Key |
YZGPRRKCRQKJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N=C1CCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.